For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-6-methylpyridine
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of 2-Iodo-6-methylpyridine. It is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.
Core Chemical Properties
2-Iodo-6-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | [1][2][3] |
| Molecular Weight | 219.02 g/mol | [1][3] |
| Monoisotopic Mass | 218.95450 Da | [1] |
| Appearance | Colorless to light yellow Liquid/Dark oil | [4] |
| Boiling Point | 222.1 ± 20.0 °C (Predicted) | [4] |
| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.57 ± 0.10 (Predicted) | [4] |
| CAS Number | 62674-71-9 | [1][4] |
Spectroscopic Data
The structure of 2-Iodo-6-methylpyridine has been confirmed by ¹H NMR spectroscopy.
| Type | Data |
| ¹H NMR (CDCl₃) | δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz)[4] |
Reactivity and Synthetic Applications
The presence of an iodine atom on the pyridine ring makes 2-Iodo-6-methylpyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the reactive carbon-iodine bond, facilitates reactions that form new carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules and functional materials.[5]
Key reactions include:
-
Suzuki Coupling: Formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7]
These reactions have revolutionized the synthesis of aryl amines and complex biaryl systems, offering significant advantages over older methods by providing a broader substrate scope and milder reaction conditions.[7][8]
Experimental Protocols
Synthesis of 2-Iodo-6-methylpyridine
A common laboratory-scale synthesis involves the halogen exchange of 2-bromo-6-methylpyridine.[4]
Reagents and Materials:
-
2-Bromo-6-methylpyridine (1.0 eq)
-
Sodium iodide (1.6 eq)
-
Acetyl chloride (2.1 eq)
-
Anhydrous acetonitrile
-
10% aqueous potassium carbonate
-
5% aqueous sodium bisulfite
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-6-methylpyridine (11.6 mmol) in anhydrous acetonitrile (13 mL), add sodium iodide (18.6 mmol).
-
Slowly add acetyl chloride (24.4 mmol) dropwise. The mixture will form a light-yellow suspension.
-
Heat the suspension to reflux and monitor the reaction by gas chromatography (GC).
-
If conversion is incomplete after 16 hours, add additional acetyl chloride (1 eq.) and sodium iodide (0.8 eq.) and continue refluxing until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 10% aqueous potassium carbonate (75 mL) and 5% aqueous sodium bisulfite (75 mL).
-
Extract the aqueous layer with ether (2 x 75 mL).
-
Combine the organic phases, wash with a solution of potassium carbonate/sodium bisulfite, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product as a dark oil, which can often be used in subsequent steps without further purification.[4]
Generalized Protocol for Suzuki Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[9][10]
Reagents and Materials:
-
2-Iodo-6-methylpyridine (1.0 eq)
-
Aryl or vinyl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a reaction flask, combine 2-Iodo-6-methylpyridine, the boronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system, followed by the palladium catalyst.
-
Heat the mixture (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Generalized Protocol for Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[6][11]
Reagents and Materials:
-
2-Iodo-6-methylpyridine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of 2-Iodo-6-methylpyridine and the terminal alkyne in the chosen solvent, add the amine base.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst and the copper(I) iodide co-catalyst.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC/MS).
-
Quench the reaction, typically by adding water or saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the residue by flash chromatography.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Generalized Protocol for Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand.[7][12][13]
Reagents and Materials:
-
2-Iodo-6-methylpyridine (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and then 2-Iodo-6-methylpyridine.
-
Seal the vessel and heat the mixture (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Safety Information
2-Iodo-6-methylpyridine is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store under an inert gas (nitrogen or Argon) at 2–8 °C.[4]
References
- 1. 2-Iodo-6-methylpyridine | C6H6IN | CID 12318009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-iodo-6-methylpyridine (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. 2-Iodo-6-methylpyridine CAS#: 62674-71-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
